![molecular formula C21H25N3O2S B2364758 2-(4-(イソプロピルチオ)フェニル)-N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)アセトアミド CAS No. 2034378-29-3](/img/structure/B2364758.png)
2-(4-(イソプロピルチオ)フェニル)-N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" is a complex organic molecule with diverse applications in various fields of scientific research. It is known for its unique structural features that provide it with specific chemical properties, making it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Biologically, it may be used in studies investigating cellular pathways and enzyme interactions due to its specific binding properties.
Medicine
In medicine, this compound could serve as a lead compound in drug discovery, potentially exhibiting pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrial applications might include its use in the manufacture of specialty chemicals, agrochemicals, or materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" typically involves several steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The synthetic route may begin with the synthesis of the 4-(isopropylthio)phenyl derivative, followed by the introduction of the acetamide group and the attachment of the pyrrolo[2,3-c]pyridin-6(7H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous flow processes. Industrial methods aim for efficiency, scalability, and cost-effectiveness, often employing advanced technologies and automation to ensure consistent product quality.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can be oxidized under mild or strong oxidizing agents, leading to the formation of specific oxidation products.
Reduction: It can also be reduced, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, and acetonitrile are common solvents used in these reactions.
Catalysts: Palladium on carbon (Pd/C), platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reactions carried out. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or hydrocarbons.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved in its mechanism of action might include signal transduction pathways, gene expression regulation, or metabolic pathways. Detailed studies on its binding affinities and kinetics can provide insights into its precise mode of action.
類似化合物との比較
Unique Features
What sets "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" apart from similar compounds is its specific combination of functional groups and their spatial arrangement, which impart distinct chemical and biological properties.
Similar Compounds
2-(4-methylthiophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
2-(4-isopropylphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
2-(4-(isopropylthio)phenyl)-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
By comparing these compounds, researchers can identify structure-activity relationships and explore the effects of slight modifications on the compound's properties.
Hope this article meets your requirements
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15(2)27-18-6-4-16(5-7-18)14-19(25)22-10-13-24-12-9-17-8-11-23(3)20(17)21(24)26/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQKFTHPFUMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)
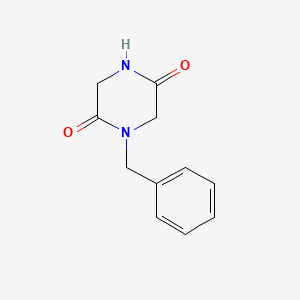
![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)
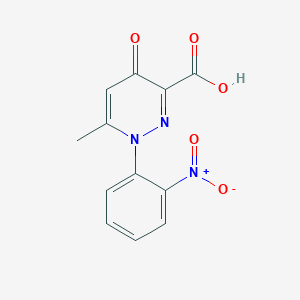
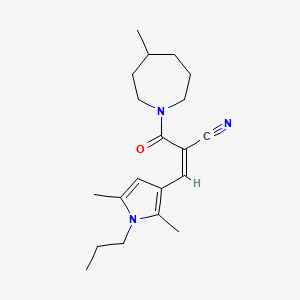
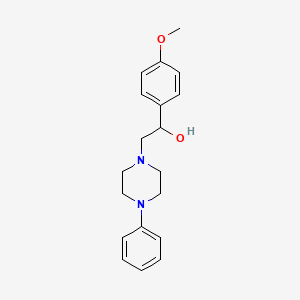
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2364684.png)
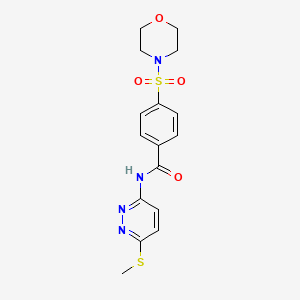
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
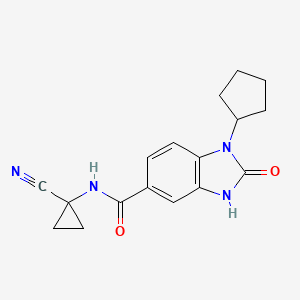
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

